Lipophilicity (logP/logD) Head-to-Head: Target Compound vs. Core Scaffold vs. CGP 57380 vs. PP1
The target compound possesses a calculated logP of 3.45 and logD₇.₄ of 3.45, positioning it in a lipophilicity window comparable to the established Src inhibitor PP1 (XLogP = 3.89) and significantly more lipophilic than CGP 57380 (logP = 2.47) [1]. The unsubstituted core scaffold 4-aminopyrazolo[3,4-d]pyrimidine has a logP of approximately 0.5 . This ~3 log-unit increase versus the core scaffold translates to a theoretical ~1,000-fold higher octanol–water partition coefficient, directly impacting passive membrane permeability and intracellular target access. The calculated aqueous solubility (logSw = −3.25) is consistent with a compound requiring DMSO stock solution handling for in vitro assays . By contrast, the more polar CGP 57380 (logP = 2.47; PSA = 92.5 Ų) has substantially different solubility and permeability characteristics .
| Evidence Dimension | Lipophilicity (calculated logP / logD₇.₄) |
|---|---|
| Target Compound Data | logP = 3.4477; logD₇.₄ = 3.4463 |
| Comparator Or Baseline | 4-Aminopyrazolo[3,4-d]pyrimidine (core): logP ≈ 0.5; CGP 57380: logP = 2.47; PP1: XLogP = 3.89 |
| Quantified Difference | Target is ~1,000-fold more lipophilic than core scaffold (ΔlogP ≈ 3.0); ~10-fold more lipophilic than CGP 57380 (ΔlogP ≈ 1.0); comparable to PP1 (ΔlogP ≈ −0.44) |
| Conditions | Calculated values: ChemDiv platform for target; ChemSrc for core; chem960.com for CGP 57380; IUPHAR/BPS Guide to Pharmacology for PP1 |
Why This Matters
Lipophilicity directly governs passive membrane permeability—a compound with logP ~3.5 is expected to exhibit significantly greater intracellular accumulation than a logP ~0.5 core scaffold, making the target compound suitable for cell-based kinase assays where intracellular target engagement is required, while the more polar CGP 57380 has a different ADME trajectory.
- [1] IUPHAR/BPS Guide to Pharmacology. PP1 Ligand Page. MW 281.16; XLogP = 3.89; Lipinski violations = 0. View Source
